molecular formula C7H8BrClN2O2 B12999778 (3-Bromo-4-nitrophenyl)methanamine hydrochloride

(3-Bromo-4-nitrophenyl)methanamine hydrochloride

Cat. No.: B12999778
M. Wt: 267.51 g/mol
InChI Key: CFMWLGDQKYCFOL-UHFFFAOYSA-N
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Description

(3-Bromo-4-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a methanamine group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-nitrophenyl)methanamine hydrochloride typically involves the nitration of 3-bromoaniline followed by the reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the nitro group results in the formation of an amine .

Scientific Research Applications

(3-Bromo-4-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-4-nitrophenyl)methanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. The bromine and nitro groups can participate in electrophilic aromatic substitution reactions, while the amine group can undergo nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4-methyl-5-nitrophenyl)methanamine hydrochloride: Similar structure but with a methyl group instead of a hydrogen atom.

    (3-Bromo-4-methoxyphenyl)methanamine hydrochloride: Contains a methoxy group instead of a nitro group.

    (4-Bromo-3-chlorophenyl)methanamine hydrochloride: Has a chlorine atom instead of a nitro group.

Uniqueness

(3-Bromo-4-nitrophenyl)methanamine hydrochloride is unique due to the presence of both bromine and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C7H8BrClN2O2

Molecular Weight

267.51 g/mol

IUPAC Name

(3-bromo-4-nitrophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H

InChI Key

CFMWLGDQKYCFOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)Br)[N+](=O)[O-].Cl

Origin of Product

United States

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